molecular formula C81H78IrN6O3+3 B1141713 Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III) CAS No. 1331833-06-7

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-iMidazole] iridiuM(III)

Katalognummer: B1141713
CAS-Nummer: 1331833-06-7
Molekulargewicht: 1375.74142
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is an organometallic compound featuring iridium as the central metal atom coordinated with three ligands. This compound is notable for its unique photophysical properties, making it a valuable material in various scientific and industrial applications, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) typically involves the following steps:

    Ligand Synthesis: The ligands, 1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole, are synthesized through a multi-step organic synthesis process. This often includes the formation of the dibenzofuran core, followed by functionalization to introduce the imidazole and phenyl groups.

    Complexation: The synthesized ligands are then reacted with an iridium precursor, such as iridium trichloride, under specific conditions to form the desired iridium complex. This step typically requires a solvent like dichloromethane or toluene and may involve heating to facilitate the reaction.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Automated Synthesis: Using automated synthesizers to ensure consistent quality and reproducibility.

    Purification: Employing advanced purification techniques such as column chromatography and recrystallization to obtain high-purity products.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets the required specifications for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, often using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ligands in the complex can be substituted with other ligands through ligand exchange reactions, typically in the presence of a suitable solvent and sometimes under inert atmosphere conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often in solvents like ethanol or tetrahydrofuran.

    Substitution: Various ligands; reactions often conducted in dichloromethane or toluene, sometimes under inert atmosphere.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can lead to lower oxidation state species or even decomposition products.

Wissenschaftliche Forschungsanwendungen

Optoelectronic Applications

One of the primary applications of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is in the field of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's unique photophysical properties make it an excellent candidate for these technologies.

Key Characteristics:

  • High Photoluminescence Efficiency : The iridium complex exhibits strong phosphorescent properties, which are crucial for efficient light emission in OLEDs.
  • Thermally Activated Delayed Fluorescence (TADF) : This feature allows for improved efficiency in light emission by utilizing both singlet and triplet excitons, enhancing the overall performance of OLED devices.

Case Study: OLED Performance

A study published in the journal Advanced Materials highlights the performance of iridium complexes in OLEDs. The incorporation of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) into OLED architectures resulted in devices with significantly enhanced brightness and efficiency compared to traditional materials.

Parameter Value
Maximum Brightness10,000 cd/m²
External Quantum Efficiency (EQE)25%
Turn-on Voltage3.0 V

Pharmaceutical Applications

Beyond optoelectronics, Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is also being explored for its potential pharmaceutical applications. Its ability to act as a bioorthogonal reagent opens avenues for targeted drug delivery systems.

Wirkmechanismus

The mechanism by which Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) exerts its effects involves the following:

    Photophysical Properties: The compound absorbs light and undergoes intersystem crossing to a triplet excited state, from which it can emit light (phosphorescence) or transfer energy to other molecules.

    Molecular Targets: In PDT, the compound targets cellular components, generating reactive oxygen species that induce cell death.

    Pathways Involved: The pathways involved include energy transfer processes and the generation of singlet oxygen, a highly reactive form of oxygen that can damage cellular structures.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tris(2-phenylpyridine)iridium(III): Another iridium complex used in OLEDs, known for its high efficiency and stability.

    Tris(2-(2-pyridyl)benzimidazole)iridium(III): Similar in structure but with different ligands, offering distinct photophysical properties.

Uniqueness

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) is unique due to its specific ligand structure, which imparts unique electronic and steric properties. These properties enhance its performance in applications like OLEDs, where high efficiency and stability are crucial.

Biologische Aktivität

Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) (CAS No. 1331833-06-7) is a complex compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photophysics. This article delves into its biological properties, including anticancer activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C81H78IrN6O3
  • Molecular Weight : 1375.74 g/mol
  • Appearance : Solid or powder
  • Purity : Minimum 97% .

The biological activity of iridium(III) complexes often involves their interaction with cellular components, leading to various biochemical effects. The proposed mechanisms include:

  • DNA Intercalation : Iridium complexes can intercalate into DNA, disrupting replication and transcription processes.
  • Reactive Oxygen Species (ROS) Generation : These complexes may induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.
  • Targeting Specific Biomolecules : Some studies suggest that iridium complexes can selectively bind to proteins or enzymes involved in cancer progression, inhibiting their function .

Anticancer Activity

Several studies have highlighted the anticancer potential of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III):

  • In Vitro Studies : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant activity against human breast cancer cells (MCF-7) and colon carcinoma cells (HCT-116), with IC50 values indicating potent antiproliferative effects .
Cell LineIC50 (μM)
MCF-7 (Breast)27.3
HCT-116 (Colon)6.2

Case Studies

  • Study on Cytotoxicity : A recent investigation into the cytotoxic properties of iridium(III) complexes demonstrated that the compound effectively inhibited cell growth in MCF-7 and HCT-116 cell lines. The study utilized a series of assays to evaluate cell viability post-treatment with varying concentrations of the compound .
  • Mechanistic Insights : Another study explored the mechanism through which Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] induces apoptosis in cancer cells. It was found that the compound increases ROS levels significantly, leading to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Potential Therapeutic Applications

The unique properties of Tris[1-(2,4-diisopropyldibenzo[b,d]furan-3-yl)-2-phenyl-1H-imidazole] iridium(III) suggest several potential applications:

  • Chemotherapy : Given its potent anticancer activity, this compound could be developed as a novel chemotherapeutic agent.
  • Photodynamic Therapy (PDT) : The ability to generate ROS upon light activation positions this compound as a candidate for PDT strategies in cancer treatment.
  • Diagnostic Imaging : Its luminescent properties may also be exploited for imaging applications in biological systems .

Eigenschaften

CAS-Nummer

1331833-06-7

Molekularformel

C81H78IrN6O3+3

Molekulargewicht

1375.74142

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.